1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one
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Overview
Description
The compound "1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one" is a quinoxaline derivative, which is a class of compounds known for their diverse biological activities. Quinoxalines and their hydroxylated forms have been studied for their potential use in medicinal chemistry, particularly as antibacterial and antineoplastic agents .
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves the formation of intermediate compounds that are further modified to achieve the desired structure. For instance, the synthesis of 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones involves a Baker-Venkatraman transformation, which is a convenient method for obtaining the target compounds with defined structural features . Similarly, the synthesis of novel quinolinone derivatives, such as 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, employs Michael addition reactions .
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is often characterized using techniques such as X-ray crystallography, which provides detailed information about the crystal system, cell constants, and the arrangement of molecules in the crystal lattice . Additionally, computational methods like density functional theory (DFT) are used to study the molecular geometry, electronic properties, and vibrational analysis, which can be compared with experimental data for validation .
Chemical Reactions Analysis
Quinoxaline derivatives can participate in various chemical reactions, including tautomeric equilibria, which is the interconversion between different isomers. For example, 3-formyl-2-oxo-1,2-dihydroquinoxaline chlorophenylhydrazones exhibit tautomeric equilibria between hydrazone imine and diazenyl enamine forms . The reactivity of these compounds can also be influenced by the presence of substituents, such as chloro groups, which can engage in halogen-mediated weak interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. For instance, the presence of hydroxyl groups can affect the compound's solubility and reactivity. The electronic properties, such as HOMO and LUMO energies, are crucial for understanding the chemical behavior of these compounds. The molecular electrostatic potential surface can indicate the reactive sites within the molecule . Additionally, the photodegradation pathways of chlorophenol derivatives, such as the hydroquinone pathway, are complex and involve multiple steps leading to mineralization .
properties
IUPAC Name |
4-(4-chlorophenyl)-1H-quinoxaline-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)16-13(18)14(17)19/h1-8H,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPYVXFBLXMUAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=O)N2C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379460 |
Source
|
Record name | 1-(4-Chlorophenyl)-1,4-dihydroquinoxaline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one | |
CAS RN |
74769-78-1 |
Source
|
Record name | 1-(4-Chlorophenyl)-1,4-dihydroquinoxaline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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